![molecular formula C23H25N3O4 B13856913 2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors to form the oxazole ring.
Attachment of the pyridine ring: The pyridine ring is introduced through a substitution reaction.
Formation of the phenoxy group: This involves the reaction of phenol derivatives with appropriate reagents.
Attachment of the tetrahydropyran group: This step involves the reaction of tetrahydropyran derivatives with the intermediate compound.
Formation of the acetamide group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide can be compared with other similar compounds, such as:
- 2,4-Pyrimidinediamine, 5-chloro-N4- [2- [ (1-methylethyl)sulfonyl]phenyl]-N2- [5-methyl-2- (1-methylethoxy)-4- [1,2,3,6-tetrahydro-1- (tetrahydro-2H-pyran-4-yl)-4-pyridinyl]phenyl]
- (2S,3R,4S,5S,6R)-2- (4-chloro-3- (4-ethoxybenzyl)phenyl)-6- (hydroxyMethyl)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
- (3S)-3-[4-[(2-氯-5-碘苯基)甲基]苯氧基]四氢呋喃
These compounds share structural similarities but differ in their specific functional groups and molecular configurations, leading to unique properties and applications .
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[4-(5-methyl-2-pyridin-3-yl-1,3-oxazol-4-yl)phenoxy]-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C23H25N3O4/c1-16-22(26-23(30-16)19-3-2-10-24-14-19)18-4-6-20(7-5-18)29-15-21(27)25-13-17-8-11-28-12-9-17/h2-7,10,14,17H,8-9,11-13,15H2,1H3,(H,25,27) |
InChI Key |
UXQKJJOEMOERCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CN=CC=C2)C3=CC=C(C=C3)OCC(=O)NCC4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


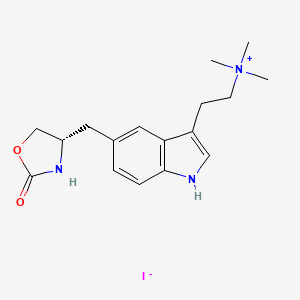


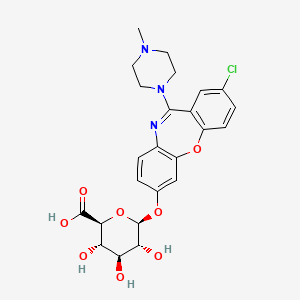

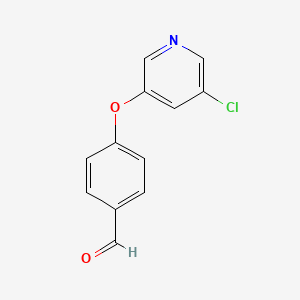
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)


![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)

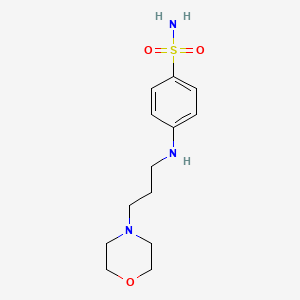
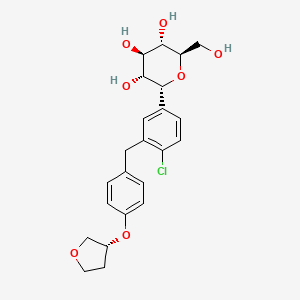
![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
